Magnesium iodate tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

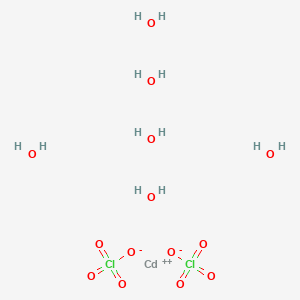

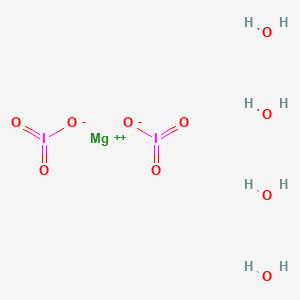

Magnesium iodate tetrahydrate is a compound with the linear formula: Mg (IO3)2 · 4H2O . It is a well-defined monoclinic crystal of high luster .

Synthesis Analysis

Magnesium iodate tetrahydrate can be prepared by the reaction of iodic acid and magnesium hydroxide. The reaction is as follows: Mg (OH)2+2HIO3→Mg (IO3)2+H2O . The resulting tetrahydrate is relatively insoluble .Molecular Structure Analysis

The molecular structure of Magnesium iodate tetrahydrate is represented by the linear formula: Mg (IO3)2 · 4H2O . The molecular weight of the compound is 446.17 .Chemical Reactions Analysis

When heated, Magnesium iodate tetrahydrate loses two waters of hydration at 510°C and the other two at 620°C .Physical And Chemical Properties Analysis

Magnesium iodate tetrahydrate is a white crystalline substance . It is relatively insoluble but is easily soluble in sulfuric acid . When heated, it loses two waters of hydration at 510°C and the other two at 620°C .Applications De Recherche Scientifique

Magnesium iodate tetrahydrate has been studied for its radiolysis properties, particularly in relation to neutron irradiation and the role of water of crystallization in its retention studies (Shrestha, Hellwig, & Keller, 1978).

The use of magnesium and its alloys, which includes magnesium iodate tetrahydrate, has been extensively researched for orthopedic applications. These studies have focused on improving the biomedical performance of magnesium alloys through various methods such as alloying and surface modification (Radha & Sreekanth, 2017).

Magnesium, including magnesium iodate tetrahydrate, plays an essential role in human health, being involved in over 600 enzymatic reactions, including energy metabolism and protein synthesis. Its availability is crucial in several clinical situations (de Baaij, Hoenderop, & Bindels, 2015).

The study of magnesium iodate decahydrate's crystal structure, Raman spectra, and thermal decomposition has provided insights into the geometric and energetic distortion of iodate ions and the dehydration process of magnesium iodates (Suchanek, Zhang, & Lutz, 1996).

Magnesium iodate has also been investigated for its potential in the synthesis of tetrahydro-1,2-oxazines, showcasing its role in chemical reactions and organic synthesis (Ganton & Kerr, 2004).

Magnesium iodate's role in the liquid metal extraction of neodymium from NdFeB magnet scrap by diffusion has been studied, highlighting its importance in recycling and material science applications (Xu, Chumbley, & Laabs, 1999).

Safety and Hazards

Magnesium iodate tetrahydrate is classified as an oxidizer and may intensify fire . It can cause skin, eye, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

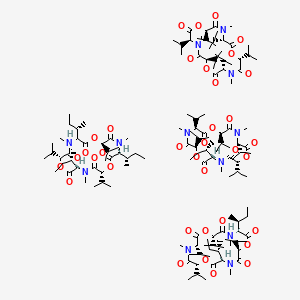

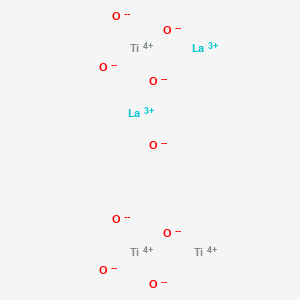

There is ongoing research into the properties of Magnesium iodate tetrahydrate. For example, a recent study successfully grew centimeter-sized large crystals of a new magnesium iodate via a facile aqua-solution method . This compound exhibits an interesting structural feature, namely, [(IO2 (OH))2 (IO3)]− pseudo-chains interacting with [Mg(H2O)6]2+ octahedra via the hydrogen bonds . This research suggests potential future directions in the study and application of Magnesium iodate tetrahydrate.

Propriétés

IUPAC Name |

magnesium;diiodate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.Mg.4H2O/c2*2-1(3)4;;;;;/h2*(H,2,3,4);;4*1H2/q;;+2;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDFCLGYWATLRM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8I2MgO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721549 |

Source

|

| Record name | Magnesium iodate--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium iodate tetrahydrate | |

CAS RN |

13446-17-8 |

Source

|

| Record name | Magnesium iodate--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,6R,14R,15S,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B576653.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)